
CU-Cyclam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CU-Cyclam typically involves the reaction of copper(II) salts with 1,4,8,11-tetraazacyclotetradecane in an aqueous or methanolic solution. The reaction is usually carried out under reflux conditions to ensure complete complexation. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity copper(II) salts and 1,4,8,11-tetraazacyclotetradecane, with careful control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: CU-Cyclam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes.
Substitution: The ligand in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other chelating agents or ligands in a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
Scientific Research Applications
CU-Cyclam has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound is explored for its potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging.
Industry: It is used in the development of sensors and as a component in various industrial processes
Mechanism of Action
The mechanism of action of CU-Cyclam involves its ability to chelate metal ions, thereby stabilizing them and altering their reactivity. In biological systems, this compound can interact with specific proteins and enzymes, affecting their function. For example, this compound has been shown to bind to the CXCR4 coreceptor, blocking the entry of HIV into cells . The molecular targets and pathways involved in its action include metal ion coordination, hydrogen bonding, and hydrophobic interactions with amino acid residues .
Comparison with Similar Compounds
CU-Cyclam is unique in its high stability and versatility compared to other similar compounds. Some similar compounds include:
Nickel(II) 1,4,8,11-tetraazacyclotetradecane: Similar in structure but with nickel instead of copper.
Cobalt(II) 1,4,8,11-tetraazacyclotetradecane: Another similar compound with cobalt as the central metal ion.
Zinc(II) 1,4,8,11-tetraazacyclotetradecane: A zinc-based analog with different reactivity and applications
This compound stands out due to its specific interactions with copper ions, which confer unique properties such as enhanced stability and specific biological activity .
Properties
Molecular Formula |
C10H24CuN4 |
|---|---|
Molecular Weight |
263.87 g/mol |
IUPAC Name |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
InChI Key |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNCCNC1.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


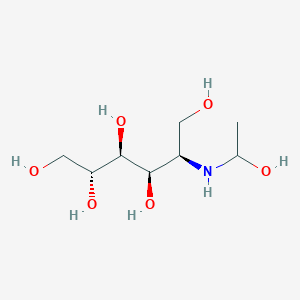
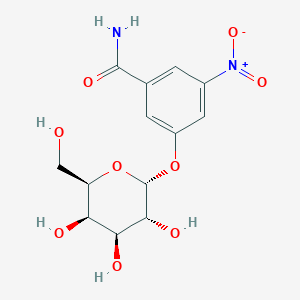

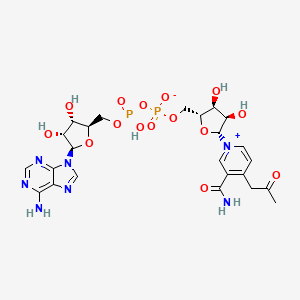
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)

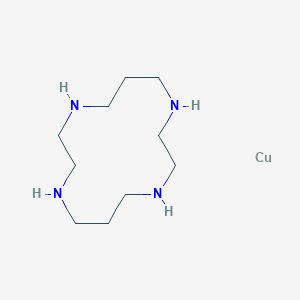
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
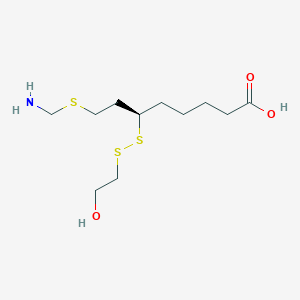
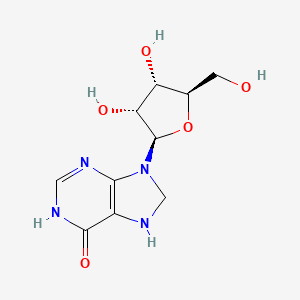
![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
